(3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one
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Description
(3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C15H10N2O2 and its molecular weight is 250.257. The purity is usually 95%.
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Scientific Research Applications
Photoisomerization and Fluorescence Studies
A study by Vyňuchal et al. (2008) investigated the base catalyzed Claisen–Schmidt type condensation of ethyl-4,5-dihydro-5-oxo-2-phenyl(1H)pyrrole-3-carboxylate and its analogs with various aldehydes. The research focused on the absorption and fluorescence spectra, demonstrating E-Z photoisomerization where the Z-isomer showed thermodynamic stability. This study provides insights into the photophysical properties of similar indolone derivatives, which could have implications for their application in optical materials or sensors (Vyňuchal et al., 2008).
Synthesis and Chemical Reactivity
Ramkumar and Nagarajan (2014) described a novel route to synthesize ellipticine quinone from isatin, employing 1-(2-Oxo-2-(pyridin-4-yl)ethyl)indoline-2,3-dione as a key intermediate. This approach underscores the compound's versatility in synthetic chemistry, particularly in the synthesis of complex molecules with potential biological activities (Ramkumar & Nagarajan, 2014).
Supramolecular Chemistry
Li et al. (2007) explored the supramolecular isomerism in zinc hydroxide coordination polymers, emphasizing the role of pyridine derivatives in forming polymorphic structures with unique photoluminescent properties and thermal stabilities. This research illustrates the application of pyridine-containing compounds in designing metal-organic frameworks (MOFs) with potential uses in gas storage, separation, and catalysis (Li et al., 2007).
Photophysical Behavior in Solvents
Bozkurt and Doğan (2018) studied the photophysical properties of a new 4-aza-indole derivative, revealing reverse solvatochromism behavior depending on solvent polarity. This work highlights the potential of indolone derivatives for applications in bio- or analytical sensors and optoelectronic devices due to their distinctive photophysical responses (Bozkurt & Doğan, 2018).
Properties
IUPAC Name |
(3Z)-3-(2-oxo-2-pyridin-4-ylethylidene)-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-14(10-5-7-16-8-6-10)9-12-11-3-1-2-4-13(11)17-15(12)19/h1-9H,(H,17,19)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDUXPLAFQEQKV-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C3=CC=NC=C3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C(=O)C3=CC=NC=C3)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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